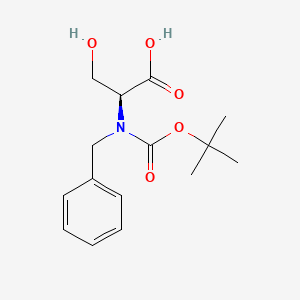

Boc-benzylserine

Description

Historical Context and Evolution of Protected Amino Acid Derivatives in Organic Chemistry

The journey of chemical peptide synthesis began over a century ago, with early efforts by Emil Fischer in 1902. omizzur.com However, significant progress was hampered by the lack of methods to control the reactive functional groups of amino acids. A major breakthrough occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group for the protection of the α-amino group. omizzur.comnih.gov This innovation paved the way for the synthesis of bioactive peptides like oxytocin (B344502) and insulin (B600854) by the 1950s. omizzur.com

The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963, a landmark achievement for which he was awarded the Nobel Prize in Chemistry in 1984, revolutionized the field. omizzur.comnih.gov SPPS made peptide synthesis faster and more convenient. omizzur.com Merrifield initially discarded the use of the Z-group in solid-phase synthesis and instead utilized the tert-butyloxycarbonyl (Boc) group for α-amino protection. omizzur.com This led to the development of the Boc/Bzl protection scheme, where the Boc group provides temporary protection for the N-terminus and benzyl-based groups offer more permanent protection for reactive side chains. peptide.com

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Louis A. Carpino in 1970 provided a milder, base-labile alternative to the acid-labile Boc group. omizzur.comnih.gov The development of the concept of orthogonal protection in 1977 by Barany and coworkers further refined peptide synthesis, allowing for the selective removal of one type of protecting group without affecting others. peptide.com These advancements have enabled the synthesis of increasingly complex peptides and proteins. nih.gov

Strategic Importance of N-Boc-O-Benzyl-L-Serine as a Protected Amino Acid Building Block

N-Boc-O-benzyl-L-serine is a crucial building block in peptide synthesis due to the strategic protection of its functional groups. chemimpex.com The Boc group on the α-amino function prevents unwanted reactions during the coupling of amino acids, while the benzyl (B1604629) group protects the hydroxyl side chain of serine from participating in side reactions. ontosight.ai This dual protection ensures the specific and controlled formation of peptide bonds.

The compound is widely used in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. ontosight.aipeptide.com In SPPS, the Boc group is typically removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable benzyl group is cleaved at the end of the synthesis using strong acids like hydrogen fluoride (B91410) (HF) or through catalytic hydrogenation. ontosight.aipeptide.com This differential lability is key to its utility.

The serine residue, with its polar side chain, can act as both a hydrogen bond donor and acceptor, often playing a critical role in the biological activity and receptor binding of peptides. peptide.com The use of N-Boc-O-benzyl-L-serine allows for the precise incorporation of this important amino acid into synthetic peptides, facilitating research in drug development, protein engineering, and neuroscience. chemimpex.com

Physicochemical Properties of N-Boc-O-benzyl-L-serine

| Property | Value |

|---|---|

| CAS Number | 23680-31-1 |

| Molecular Formula | C15H21NO5 aksci.com |

| Molecular Weight | 295.33 g/mol aksci.com |

| Melting Point | 58-60 °C chemicalbook.com |

| Appearance | White to off-white solid |

| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone (B3395972) chemicalbook.com |

| Optical Activity | [α]20/D +20±1°, c = 2% in ethanol: water (4:1) |

Foundational Orthogonal Protecting Group Principles in Relation to Boc and Benzyl Moieties

Orthogonal protection is a fundamental strategy in organic synthesis that employs multiple protecting groups that can be removed under distinct conditions without affecting each other. fiveable.me This allows for the selective deprotection and modification of specific functional groups within a complex molecule. fiveable.me A true orthogonal protection scheme would involve protecting groups that are removed by entirely different classes of reagents, for example, an acid-labile group and a base-labile group. peptide.com

The combination of Boc and benzyl protecting groups, as seen in N-Boc-O-benzyl-L-serine, is often referred to as a "quasi-orthogonal" or "pseudo-orthogonal" system. biosynth.com This is because both groups are acid-labile. peptide.com However, their removal requires different strengths of acid. The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the benzyl group requires much stronger acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), or it can be removed by catalytic hydrogenation. ontosight.aipeptide.com

This difference in reactivity allows for a degree of selective deprotection. In a typical Boc-based solid-phase peptide synthesis, the N-terminal Boc group is removed at each cycle with TFA to allow for the coupling of the next amino acid, while the benzyl side-chain protecting groups remain intact. peptide.com The benzyl groups are then removed during the final cleavage of the peptide from the resin support. peptide.com This strategy, while not strictly orthogonal, provides the necessary control for the stepwise assembly of peptides.

Common Protecting Group Pairs and their Deprotection Conditions

| Protecting Group Pair | Deprotection Condition 1 | Deprotection Condition 2 | Orthogonality |

|---|---|---|---|

| Boc/Fmoc | Acid (e.g., TFA) organic-chemistry.org | Base (e.g., Piperidine) organic-chemistry.org | Orthogonal |

| Boc/Bzl | Moderate Acid (e.g., TFA) peptide.com | Strong Acid (e.g., HF) or Hydrogenolysis ontosight.aipeptide.com | Quasi-orthogonal |

| Fmoc/tBu | Base (e.g., Piperidine) iris-biotech.de | Acid (e.g., TFA) iris-biotech.de | Orthogonal |

| Alloc/Allyl | Pd(0) catalysis fiveable.me | Varies | Orthogonal |

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO5 |

|---|---|

Molecular Weight |

295.33 g/mol |

IUPAC Name |

(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16(12(10-17)13(18)19)9-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,18,19)/t12-/m0/s1 |

InChI Key |

LDERFNFRJLQIAC-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)[C@@H](CO)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(CO)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Boc O Benzyl L Serine and Its Derivatives

Enantioselective and Diastereoselective Synthesis of Serine Analogues

The synthesis of serine analogues with high stereochemical purity is a significant challenge in organic chemistry. Methodologies that ensure the precise arrangement of substituents around the chiral centers are crucial for producing compounds with desired biological activities.

Chiral Pool Approaches Utilizing L-Serine Precursors

L-serine serves as a readily available and cost-effective chiral precursor for the synthesis of a variety of complex molecules. mdpi.comresearchgate.net Its inherent chirality can be effectively transferred to target molecules, making it a powerful tool in asymmetric synthesis. mdpi.com For instance, N-Boc protected L-serine is a common starting material for preparing coupling precursors for the synthesis of natural products like (−)-α-kainic acid and iso-haouamine B. mdpi.com The synthesis of the antiepileptic drug (R)-lacosamide has been achieved efficiently from N-Boc-N,O-isopropylidene-L-serinol, which is easily derived from natural L-serine, demonstrating the utility of this chiral pool strategy. researchgate.net

A standard laboratory-scale synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine begins with the protection of the amino group of L-serine with di-tert-butyl dicarbonate (B1257347). rsc.org The subsequent benzylation of the hydroxyl group is typically achieved using sodium hydride and benzyl (B1604629) bromide in an anhydrous solvent like dimethylformamide (DMF). rsc.org This protected form of L-serine is widely used in both solid-phase and solution-phase peptide synthesis. peptide.com

Asymmetric Induction in α- and β-Carbon Functionalization

The chirality of α-amino acids like serine can be used to induce asymmetry in reactions at both the α- and β-carbons. This substrate-controlled approach is a highly effective strategy for creating new stereocenters with high diastereoselectivity. mdpi.com For example, the synthesis of (+)-erysotramidine utilizes an L-serine derivative where the chirality of serine directs a stereoselective Michael cyclization. mdpi.com

Researchers have developed iridium-catalyzed methods for the direct conversion of simple alkenes and glycine (B1666218) derivatives to produce β-substituted α-amino acid derivatives with excellent regio- and stereocontrol. liverpool.ac.uk This approach provides a novel strategy for the synthesis of challenging contiguous stereocenters. liverpool.ac.uk The principle of "memory of chirality" has also been applied to the asymmetric α-alkylation of α-amino acid derivatives, where the dynamic chirality of an enolate intermediate, derived from a chiral starting material, dictates the stereochemistry of the product without the need for external chiral sources. jst.go.jp

Diastereoselective Alkylation of Serine-Derived Chiral Enolates

The diastereoselective alkylation of chiral enolates derived from serine is a powerful method for synthesizing α,α-disubstituted α-amino acids. Chiral bicyclic N,O-acetal serine derivatives have been shown to undergo highly diastereoselective alkylation reactions. The rigidity of the bicyclic system enhances the facial selectivity of the enolate, leading to a high degree of stereocontrol.

Theoretical and experimental studies have shown that the alkylation of these bicyclic serine enolates proceeds with a high degree of retention of configuration. The role of the countercation, such as lithium, has been investigated to understand its influence on the stereochemical outcome of the alkylation process. acs.org This methodology provides a straightforward route to various enantiomerically pure quaternary α-alkyl α-amino acids with the serine skeleton.

Methodologies for Stereocenter Control in β2,2-Amino Acid Synthesis from Isoserine Derivatives

The synthesis of β2,2-amino acids, which contain a quaternary stereocenter at the α-position, presents a significant synthetic challenge. A successful strategy involves the use of chiral bicyclic N,O-acetals derived from L-isoserine. nih.govacs.orgresearchgate.net These isoserine derivatives can be synthesized through an acid-catalyzed tandem N,O-acetalization/intramolecular transcarbamoylation reaction. nih.govacs.orgresearchgate.net

The resulting chiral bicyclic scaffolds undergo diastereoselective alkylation at the α-position. nih.govacs.orgresearchgate.net Interestingly, the alkylation can proceed with either retention or inversion of configuration, depending on the relative configuration of the stereocenters within the bicyclic system. nih.govacs.orgresearchgate.net Quantum mechanical calculations have indicated that a concave-face alkylation is favored due to minimized torsional and steric interactions. nih.govresearchgate.net Subsequent acidic hydrolysis of the alkylated scaffolds yields enantiopure α-alkylisoserine derivatives, which are valuable precursors for various β2,2-amino acids. nih.govacs.orgresearchgate.net

| Starting Material | Alkylating Agent | Product | Diastereomeric Ratio (dr) | Yield |

| Chiral Isoserine Derivative 2 | Methyl Iodide | α-Methylated Derivative 5a | 83:17 | 95% |

| Chiral Isoserine Derivative 2 | Ethyl Triflate | Alkylated Bicyclic Compound 5b | 85:15 | 92% |

| Chiral Isoserine Derivative 2 | Benzyl Iodide | Alkylated Bicyclic Compound 5c | 80:20 | 91% |

| Chiral Isoserine Derivative 2 | Allyl Iodide | Alkylated Bicyclic Compound 5d | 87:13 | 93% |

| Chiral Isoserine Derivative 3 | Benzyl Iodide | Alkylated Bicyclic Compound 6c | 80:20 | 89% |

| This table summarizes the diastereoselective alkylation of chiral isoserine derivatives as reported in the literature. acs.org |

Chemo- and Regioselective Derivatization of the O-Benzyl Moiety

The O-benzyl group in Boc-benzylserine is not merely a protecting group but also a handle for introducing further functionality. The ability to selectively modify this group opens up avenues for creating serine derivatives with tailored properties.

Synthesis of Photoreactive and Fluorophore-Modified O-Benzylserine Derivatives

The synthesis of O-benzylserine derivatives containing photoreactive groups or fluorophores is crucial for studying interactions between bioactive molecules and their biological targets. clockss.orgresearchgate.net These modified amino acids can be incorporated into peptides and used in photoaffinity labeling experiments to elucidate ligand-receptor or substrate-enzyme interactions. clockss.org

Detailed studies have focused on the effective synthesis of these derivatives without racemization. clockss.orgresearchgate.net A common approach involves the O-benzylation of N-Boc-serine with appropriately modified benzyl bromides. clockss.orgrsc.org For instance, the synthesis of O-(3- and 4-trifluoromethyldiazirinyl)benzyl-D-serine derivatives starts with Boc-D-serine, which is treated with sodium hydride followed by the addition of the corresponding diazirinyl benzyl bromide. rsc.orgrsc.org This method has been shown to produce the desired O-benzyl-D-serine derivatives in good yields. rsc.org Subsequent deprotection of the Boc group affords the final photoreactive amino acid. rsc.org

| Starting Material | Reagent | Product | Yield |

| Boc-L-Serine (L-2) | 4-Chlorobenzyl bromide (3a) | Boc-L-Ser(4-chlorobenzyl) (L-4a) | 67% |

| Boc-D-Serine (42) | Diazirinyl benzyl bromide 4 | O-benzyl-D-serine derivative 43 | >85% |

| Boc-D-Serine (42) | Diazirinyl benzyl bromide 10 | O-benzyl-D-serine derivative 44 | >85% |

| This table presents selected examples of the synthesis of modified O-benzylserine derivatives. clockss.orgrsc.org |

Strategic Phosphorylation on O-Benzyl-Protected Serine Residues

The introduction of a phosphate (B84403) group onto a serine residue is a critical post-translational modification that modulates protein function. In synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), this requires a strategic approach to ensure selective phosphorylation without unwanted side reactions. The benzyl group is a key player in this strategy, primarily as a protecting group for the phosphate moiety itself rather than the serine hydroxyl group, which is the site of phosphorylation.

Two main strategies dominate the synthesis of phosphoserine-containing peptides: the 'building block' approach and the 'post-assembly' phosphorylation approach.

The Building Block Approach : This is the most common and reliable method. It involves the synthesis of a serine residue that is already phosphorylated and appropriately protected before its incorporation into the peptide chain. For Fmoc-based SPPS, the building block of choice is often Fmoc-Ser[PO(OBzl)OH]-OH (Nα-Fmoc-O-[(benzyloxy)hydroxyphosphinyl]-L-serine). lookchem.com

Stability : In this derivative, the monobenzyl-protected phosphate group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal during peptide chain elongation. lookchem.com In contrast, fully protected phosphate triesters are prone to β-elimination under these conditions.

Incorporation : Special consideration is needed during the coupling step due to the partially protected phosphate group. Uronium-based coupling reagents like PyBOP and TBTU, often in the presence of an excess of a hindered base like diisopropylethylamine (DIPEA), are employed to achieve efficient incorporation. lookchem.com

Deprotection : The benzyl protecting group on the phosphate is conveniently removed simultaneously with other side-chain protecting groups and cleavage from the resin using strong acids like trifluoroacetic acid (TFA). nih.gov However, this step can sometimes lead to the re-benzylation of sensitive residues, particularly methionine, if present in the peptide sequence. researchgate.net

Post-Assembly Phosphorylation : This strategy involves building the peptide chain with an unprotected serine residue and then selectively phosphorylating its side-chain hydroxyl group. While less common, methods are being developed for direct and chemoselective phosphorylation.

Reagents : Phosphorylation can be achieved on the resin-bound peptide using reagents like dibenzylphosphochloridate . nih.gov More recent advances include catalytic systems that can selectively phosphorylate alcohol groups even in complex molecules like peptides. acs.org For instance, a catalytic system using phosphoenolpyruvate (B93156) potassium salt (PEP-K) and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) has been shown to phosphorylate protected serine residues in good yield (77%). acs.org

The strategic use of benzyl protection on the phosphate group in serine building blocks represents a robust and widely adopted method for the synthesis of phosphopeptides, which are essential tools for studying cellular signaling and developing new therapeutic agents. lookchem.com

| Phosphorylation Strategy | Key Reagent/Building Block | Key Advantages | Reported Findings/Challenges | Citation |

|---|---|---|---|---|

| Building Block Approach | Fmoc-Ser[PO(OBzl)OH]-OH | High reliability; compatibility with standard Fmoc-SPPS. | Stable to piperidine, avoiding β-elimination. Benzyl group removed during final TFA cleavage. Potential for side-product formation during cleavage. | lookchem.com |

| Post-Assembly Phosphorylation | Dibenzylphosphochloridate | Allows for phosphorylation after peptide assembly. | Requires unprotected serine on the peptide-resin; final deprotection removes benzyl groups from phosphate. | nih.gov |

| Catalytic Post-Assembly Phosphorylation | PEP-K/TBAHS system | High chemoselectivity for hydroxyl groups. | Demonstrated on protected serine with 77% yield. | acs.org |

Preparation of N-Boc-O-Benzyl-L-Serine Conjugates for Specific Applications

N-Boc-O-benzyl-L-serine is a versatile building block used in the synthesis of a wide range of molecular conjugates designed for specific biological or analytical applications. Its protected functional groups allow for selective chemical transformations, making it an ideal starting point for constructing complex molecules.

Peptide-Based Molecules : One of the primary applications is in the synthesis of non-standard peptides and peptidomimetics. For example, N-Boc-O-benzyl-L-serine has been coupled with other amino acid derivatives, such as β-leucine methyl ester, to create α-/β-mixed dipeptides. nih.gov These molecules are synthesized to explore novel biological activities, such as the inhibition of enzymes like α-amylase. nih.gov The activated form, N-Boc-O-benzyl-L-serine N-hydroxysuccinimide ester (Boc-Ser(Bzl)-OSu) , is a commercially available reagent that facilitates efficient coupling reactions in both solution-phase and solid-phase peptide synthesis (SPPS), streamlining the development of peptide-based therapeutics. chemimpex.com

Fluorescent Probes : The compound is used to create fluorescently labeled amino acids for bio-imaging and analytical applications. In one study, N-Boc-O-benzyl-L-serine was reacted with a BODIPY core via boron functionalization. acs.org This method produces α-amino acid–BODIPY derivatives that can be used as fluorescent probes. The benzyl protecting group can be removed under mild catalytic hydrogenation conditions without affecting the Boc group or the fluorescent core, allowing for further modifications. acs.org

Glycoconjugates : While some methods start with N-Boc-serine to create O-linked glycoconjugates, the principles are directly applicable. escholarship.org N-Boc-O-benzyl-L-serine can be incorporated into a peptide sequence, after which the Boc group is removed, and the free amine is used as an anchor point for further conjugation, or the entire protected amino acid is used as a scaffold for building more complex structures.

Other Bioactive Conjugates : The serine backbone is a scaffold for creating other modified amino acids. For instance, synthetic routes to selenocysteine (B57510) , a rare amino acid crucial in antioxidant enzymes, can start from protected serine derivatives. thieme-connect.com The hydroxyl group of N-Boc-serine is first converted to a good leaving group, which is then displaced by a selenium nucleophile. Using N-Boc-O-benzyl-L-serine in a peptide sequence before modification could provide an alternative route for site-specific incorporation.

| Type of Conjugate | Synthetic Application of N-Boc-O-Benzyl-L-Serine | Specific Example | Purpose/Application | Citation |

|---|---|---|---|---|

| Peptidomimetics | Used as a building block in solution-phase synthesis. | Coupling with β-leucine to form N-Boc-O-benzyl-α-serine-β-leucine-methyl ester. | Potential α-amylase inhibitors. | nih.gov |

| Therapeutic Peptides | Used as an activated ester (Boc-Ser(Bzl)-OSu) for efficient coupling. | Incorporation into peptide chains via SPPS. | Development of targeted drug candidates. | chemimpex.com |

| Fluorescent Probes | Reacted with a fluorescent dye core. | Synthesis of serine-BODIPY derivatives. | Bio-imaging and molecular probes. | acs.org |

| Modified Amino Acids | Serves as a precursor for other amino acids. | Synthetic routes to selenocysteine derivatives. | Studying selenoproteins and creating novel bioconjugates. | thieme-connect.com |

Green Chemistry Principles in N-Boc-O-Benzyl-L-Serine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the multistep synthesis of N-Boc-O-benzyl-L-serine, these principles can be applied to both the N-protection and O-alkylation steps by minimizing solvent use, avoiding hazardous reagents, and employing catalytic methods.

Solvent-Free and Catalytic Methods for Boc Protection

The N-protection of serine with the tert-butyloxycarbonyl (Boc) group traditionally involves using di-tert-butyl dicarbonate ((Boc)₂O) in organic solvents. Green alternatives focus on eliminating the solvent or using environmentally benign catalysts and media.

Solvent-Free Conditions : A highly efficient and green method for the N-Boc protection of various amines, including amino acids, involves reacting the amine directly with (Boc)₂O at room temperature without any solvent or catalyst. jk-sci.comeurekaselect.com This approach offers simplicity, short reaction times, excellent yields, and avoids the use of volatile organic solvents, aligning perfectly with green chemistry principles. eurekaselect.com

Catalytic Methods : For reactions that benefit from catalysis, several eco-friendly options have been developed.

Iodine Catalysis : A small amount of iodine can effectively catalyze the N-Boc protection of amines using (Boc)₂O under solvent-free conditions at room temperature. organic-chemistry.org

Reusable Catalysts : Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been reported as a highly efficient, inexpensive, and reusable catalyst for chemoselective N-Boc protection under solvent-free conditions. organic-chemistry.org

Aqueous Conditions : Performing the reaction in water provides a green alternative to organic solvents. A catalyst-free N-tert-butyloxycarbonylation of amines in water can produce N-Boc derivatives chemoselectively with no major side products. organic-chemistry.org

Sustainable Approaches in O-Benzylation of Serine

The O-benzylation of N-Boc-serine is commonly achieved via the Williamson ether synthesis, which typically employs a strong base like sodium hydride (NaH) and a polar aprotic solvent such as dimethylformamide (DMF), followed by reaction with benzyl bromide. nih.govrsc.org This method, while effective, involves hazardous reagents and solvents. Sustainable approaches seek to replace these with milder and safer alternatives.

Photoinduced Radical Reactions : A novel and sustainable method for the O-alkylation of serine derivatives utilizes photoinduced decarboxylative radical reactions. researchgate.net In this approach, a serinyl acetic acid derivative undergoes reaction with an organic photocatalyst under mild, metal-free conditions. This method allows for O-benzylation with complete retention of the α-chirality of the serine, as it avoids harsh basic conditions that can lead to racemization. The use of light as a renewable energy source and an organic catalyst makes this a highly sustainable strategy. researchgate.net

By contrasting the traditional NaH/DMF system with modern photoredox catalysis, the field is moving towards more environmentally benign syntheses of O-benzyl-serine derivatives.

Mechanistic Investigations and Computational Analysis in Synthesis

Understanding reaction mechanisms at a molecular level is fundamental to developing highly selective and efficient synthetic methods. Computational chemistry has become an indispensable tool for investigating transient intermediates and transition states that govern the stereochemical outcomes of reactions.

Theoretical Studies on Stereochemical Outcomes of Alkylation Processes

The synthesis of α-alkyl-α-amino acids often requires controlling the stereochemistry at the α-carbon. For serine derivatives, theoretical studies have provided profound insights into the diastereoselective alkylation of chiral templates.

A key area of investigation has been the alkylation of pyramidalized bicyclic serine enolates. acs.orgcsic.es These intermediates are formed from chiral serine equivalents, which are themselves synthesized from N-Boc-serine methyl ester. nih.gov Experimental results showed that the alkylation of these bicyclic enolates proceeds with a very high degree of diastereoselectivity, leading to a product with retention of configuration at the α-carbon. nih.govnih.gov

To understand the origin of this high selectivity, theoretical studies using density functional theory (DFT) were performed. acs.org

Pyramidalized Enolate Structure : The computational models revealed that the enolate intermediate is not planar, as is often depicted, but highly "pyramidalized". csic.es This specific three-dimensional structure is thermodynamically stabilized.

Role of the Countercation : The metal countercation (e.g., Li⁺ or K⁺) plays a crucial coordinating role. acs.orgnih.gov It interacts with the enolate oxygen and the nitrogen atom of the bicyclic system, locking the conformation of the intermediate.

Stereochemical Control : This locked, pyramidalized structure effectively shields one face of the enolate. As a result, the incoming electrophile (the alkylating agent) can only approach from the less sterically hindered, unshielded face. This directed attack leads to the observed high diastereoselectivity and retention of configuration. acs.orgnih.gov

These computational investigations have been essential in explaining the experimental outcomes and have provided a rational basis for designing new chiral building blocks for the asymmetric synthesis of complex amino acids.

| Investigated System | Computational Method | Key Theoretical Finding | Impact on Stereochemical Outcome | Citation |

|---|---|---|---|---|

| Alkylation of Bicyclic Serine Enolates | Density Functional Theory (DFT) | The enolate intermediate possesses a high degree of pyramidalization. | Explains the observed retention of configuration, as one face of the enolate is shielded. | csic.esnih.gov |

| Role of Lithium Countercation | Theoretical Modeling | The Li⁺ cation coordinates to the enolate, locking its conformation. | Enforces a specific trajectory for the incoming electrophile, leading to high diastereoselectivity. | acs.orgnih.gov |

Computational Modeling of Reaction Pathways for this compound Formation

Computational chemistry, particularly through the use of Density Functional Theory (DFT), offers profound insights into the mechanisms of chemical reactions, including the synthesis of protected amino acids like this compound. dntb.gov.uaresearchgate.nettudelft.nl These theoretical studies complement experimental findings by elucidating transition states, reaction intermediates, and the thermodynamic and kinetic factors that govern the formation of the desired product. beilstein-journals.org

Recent research has employed quantum mechanics calculations to rationalize experimental outcomes in reactions involving serine derivatives. nih.gov For instance, in the formation of bicyclic N,O-acetals from Boc-L-Ser-OMe, computational studies have been used to evaluate the thermal stability of all possible stereoisomers of the final products. nih.govacs.org These calculations, often performed at levels of theory such as PCM(toluene)/M06-2X/6-31+G(d,p), help in understanding the relative Gibbs free energies and populations of different diastereomers at specific temperatures. nih.govacs.orgresearchgate.net

Furthermore, computational investigations have shed light on the acid-catalyzed elimination processes that can compete with the desired cyclization reactions. nih.gov By modeling the minimum-energy pathways for various reaction steps, researchers can predict the stereochemical outcome of a reaction. researchgate.net For example, in the alkylation of bicyclic N,O-acetals derived from serine, quantum mechanical calculations have shown that a concave-face alkylation is favored due to lower torsional and steric interactions. researchgate.netresearchgate.net

DFT studies have also been instrumental in understanding the role of catalysts and reaction conditions. For instance, in the chemoenzymatic α-benzylation of cyclic ketones, DFT calculations provided insights into the protonation mechanism and the synergistic effects of amino acid residues in the enzyme's active site. tudelft.nl While direct computational studies on the Williamson ether synthesis for this compound formation are not extensively detailed in the provided results, the principles from related systems highlight the potential of these methods. Such studies could model the deprotonation of the serine hydroxyl group by a base like sodium hydride and the subsequent nucleophilic attack on benzyl bromide. This would allow for the calculation of activation energies and the identification of the most favorable reaction pathway, ultimately guiding the optimization of reaction conditions to maximize yield and purity. nih.govmtu.educhemicalbook.com

Interactive Data Table: Synthetic Methods for N-Boc-O-benzyl-L-serine

| Reactants | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| N-Boc-L-serine, Benzyl bromide | Sodium hydride (NaH) | Dimethylformamide (DMF) | 0 °C to room temperature, 6 hours | Not specified | nih.govmtu.edu |

| N-Boc-L-serine, Benzyl bromide | Cesium carbonate | Dimethylformamide (DMF) | Room temperature, 12 hours | 100% | chemicalbook.com |

| L-serine, Di-tert-butyl dicarbonate | 1M Sodium hydroxide, | 1,4-dioxane/water | 0 °C to room temperature, 24 hours | 94% (for N-Boc-L-serine) | rsc.org |

| N-Boc-L-serine, Benzyl bromide | Sodium hydride (NaH) | Anhydrous Dimethylformamide (DMF) | 0 °C, under argon | Not specified | rsc.org |

Integration of N Boc O Benzyl L Serine in Complex Molecular Architectures

Role in Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc/Benzyl (B1604629) Chemistry

The Boc/benzyl strategy is a classical and robust method for solid-phase peptide synthesis (SPPS), particularly for the assembly of long or challenging peptide sequences. nih.gov In this methodology, the temporary Nα-Boc group is removed by moderate acid treatment, typically with trifluoroacetic acid (TFA), while the more stable side-chain protecting groups, such as the benzyl ether of serine, and the linkage to the resin are cleaved at the end of the synthesis with a strong acid like anhydrous hydrogen fluoride (B91410) (HF). nih.gov

Protocols for Coupling N-Boc-O-Benzyl-L-Serine to Solid Supports

The initial step in SPPS is the attachment of the first amino acid, in this case, N-Boc-O-benzyl-L-serine, to a solid support, most commonly a resin. The choice of resin is critical and dictates the C-terminal functionality of the final peptide.

Merrifield Resin (Chloromethylpolystyrene): This is a traditional resin used in Boc-SPPS. chempep.com The cesium salt of N-Boc-O-benzyl-L-serine is often used for esterification to the chloromethyl groups on the resin, a method that minimizes the risk of racemization. chempep.com

PAM Resin (Phenylacetamidomethyl Resin): To prevent premature cleavage of the peptide chain from the resin during the repeated TFA deprotection steps, the more acid-stable PAM linker is often employed. chempep.com The N-Boc-O-benzyl-L-serine is typically coupled to an aminomethyl resin via a pre-formed PAM handle to avoid side reactions. chempep.com

BHA and MBHA Resins: For the synthesis of peptide amides, benzhydrylamine (BHA) or p-methylbenzhydrylamine (MBHA) resins are the supports of choice. chempep.com N-Boc-O-benzyl-L-serine can be coupled to these resins using standard coupling reagents like dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt) or newer phosphonium (B103445) or uronium salt-based reagents. chempep.com

A general procedure for coupling involves dissolving N-Boc-O-benzyl-L-serine in a suitable solvent like dichloromethane (B109758) (CH2Cl2) or N,N-dimethylformamide (DMF), activating the carboxylic acid with a coupling agent, and then reacting it with the free amino groups on the resin. The progress of the coupling reaction is monitored by a qualitative test, such as the ninhydrin (B49086) test, to ensure completion.

Strategies for Mitigating Side Reactions in Boc-SPPS (e.g., Aspartimide Formation)

While Boc-SPPS is a powerful technique, certain side reactions can occur, particularly in sequences containing aspartic acid. Aspartimide formation is a significant issue where the peptide backbone nitrogen attacks the side-chain ester of a preceding aspartic acid residue, leading to a cyclic imide. This can result in epimerization and the formation of β-aspartyl peptides upon ring opening. peptide.comiris-biotech.de

Although this side reaction is more pronounced in the basic conditions of Fmoc-SPPS, it can also occur under the acidic conditions of Boc-SPPS. peptide.com The presence of a serine residue C-terminal to an aspartic acid (an Asp-Ser sequence) can be problematic. chempep.com

Mitigation Strategies:

Protecting Group Choice for Aspartic Acid: Using a bulkier side-chain protecting group for aspartic acid, such as the cyclohexyl ester (OcHx) instead of the benzyl ester (OBzl), can sterically hinder the formation of the aspartimide. peptide.compeptide.com

In Situ Neutralization: Protocols that perform the neutralization of the N-terminal amine and the subsequent coupling reaction in the same step can reduce the lifetime of the free amine, thereby minimizing the opportunity for aspartimide formation. chempep.com

Backbone Protection: The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid following aspartic acid can prevent the cyclization reaction. peptide.com

Differential Cleavage and Deprotection Methodologies in Boc-SPPS

The success of Boc-SPPS relies on the differential acid lability of the protecting groups. The Nα-Boc group is selectively removed at each step, while the side-chain protecting groups and the resin linkage remain intact until the final cleavage.

Nα-Boc Deprotection: A solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically used for the rapid and clean removal of the Boc group. chempep.com The use of scavengers, such as dithiothreitol (B142953) (DTE), is necessary when amino acids like methionine or tryptophan are present to prevent side reactions. chempep.com To minimize the loss of peptide chains from acid-sensitive resins, organosilicon reagents like trimethylsilyl (B98337) chloride (TMS-Cl) in the presence of phenol (B47542) have been explored for more selective Boc removal. wiley-vch.de

Final Cleavage and Side-Chain Deprotection: The final step involves the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups. In the context of N-Boc-O-benzyl-L-serine, this means the cleavage of the benzyl ether from the serine side chain. Anhydrous hydrogen fluoride (HF) is the most common reagent for this purpose. nih.govpeptide.com This strong acid effectively cleaves the benzyl ether via an SN1 mechanism, generating benzyl carbocations that must be trapped by scavengers like anisole (B1667542) or cresol (B1669610) to prevent reattachment to nucleophilic residues. nih.gov Trifluoromethanesulfonic acid (TFMSA) is another strong acid that can be used for the final cleavage. peptide.com

The orthogonality of the Boc/benzyl protecting group strategy allows for the synthesis of complex peptides with multiple functional groups that require differential protection. nih.gov

Application in the Synthesis of "Difficult" Peptide Sequences

"Difficult" peptide sequences are those that are prone to aggregation and incomplete coupling reactions during SPPS, often due to strong intermolecular hydrogen bonding of the growing peptide chains. Boc-SPPS is often considered advantageous over the more common Fmoc-SPPS for the synthesis of such sequences. nih.gov

Application in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is dominant for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, especially for the large-scale production of shorter peptides and for the synthesis of complex, non-linear structures. thieme-connect.de N-Boc-O-benzyl-L-serine is a versatile building block in this approach as well. peptide.comnih.gov

Stepwise and Convergent Synthesis Strategies with N-Boc-O-Benzyl-L-Serine

LPPS can be carried out using two main strategies: stepwise and convergent (or fragment condensation).

Stepwise Synthesis: In this approach, the peptide chain is built one amino acid at a time, starting from the C-terminus. For example, N-Boc-O-benzyl-L-serine can be coupled to an amino acid ester using a coupling agent like DCC or TBTU. unirioja.esnih.gov After coupling, the Boc group is removed with TFA, and the resulting dipeptide amine can be coupled with the next N-Boc protected amino acid. This cycle is repeated until the desired sequence is assembled. Purification is required after each step to remove byproducts and unreacted starting materials. thieme-connect.de

Convergent Synthesis (Fragment Condensation): This strategy involves the synthesis of several small peptide fragments, which are then coupled together to form the final, larger peptide. This can be more efficient for long peptides. N-Boc-O-benzyl-L-serine can be incorporated into these fragments. For instance, a dipeptide containing N-Boc-O-benzyl-L-serine can be synthesized and, after deprotection of either the N- or C-terminus, coupled to another peptide fragment. This approach minimizes the number of repetitive coupling and deprotection cycles on a large, potentially sparingly soluble peptide chain.

A key advantage of using N-Boc-O-benzyl-L-serine in LPPS is the alternative deprotection method available for the benzyl group. While strong acid is used in Boc-SPPS, the benzyl ether can be cleanly removed by catalytic hydrogenolysis (e.g., using H2 gas with a palladium catalyst). peptide.com This provides an orthogonal deprotection strategy, allowing for the selective unmasking of the serine hydroxyl group while other acid-labile groups (like Boc) or base-labile groups remain intact. This is particularly useful for the synthesis of modified peptides where site-specific modification of the serine side chain is required.

Design and Synthesis of Peptidomimetics Incorporating O-Benzylserine Residues

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties like enhanced stability, bioavailability, and receptor specificity. chemdiv.com O-Benzylserine serves as a valuable building block in this field, enabling the creation of diverse and structurally complex scaffolds.

Constraining the conformation of a peptide is a key strategy to increase its binding affinity and metabolic stability. nih.govnih.gov O-Benzylserine can be incorporated into strategies aimed at inducing specific secondary structures, such as β-turns. β-turns are structures where the polypeptide chain reverses its direction and are crucial for protein folding and molecular recognition. chemdiv.com

The incorporation of O-benzylserine derivatives can facilitate macrocyclization, a common method for rigidifying peptide structures. mdpi.comrsc.org For example, cyclic peptides can be formed through head-to-tail, side-chain-to-side-chain, or head-to-side-chain linkages. mdpi.com The synthesis of cyclic RGD peptidomimetics has utilized diketopiperazine (DKP) scaffolds derived in part from N-benzylserine. uninsubria.itresearchgate.net These scaffolds act as conformationally constrained dipeptide mimics that can induce turn structures, which are critical for their biological activity as integrin ligands. uninsubria.itresearchgate.net The DKP moiety itself is a well-known peptidomimetic scaffold that can promote the formation of β-hairpin mimics and reverse turns in attached peptide sequences. researchgate.net Furthermore, various turn mimics, such as those based on lactams or other cyclic amino acids, are designed to force the peptide backbone into a specific turn conformation, often stabilized by intramolecular hydrogen bonds. unimi.it

O-Benzylserine is a versatile precursor for the synthesis of non-natural amino acids and their integration into novel scaffolds. wikipedia.org Its inherent chirality and functional groups can be chemically manipulated to create more complex structures. For instance, research has shown the synthesis of α-/β-mixed peptides where N-Boc-O-benzyl-L-serine is coupled with a β-amino acid ester to create a dipeptide. nih.gov This approach introduces non-natural β-amino acid residues into the peptide backbone, which can significantly alter its conformational preferences and proteolytic stability.

Furthermore, O-benzylserine has been used in studies to probe the active sites of biological machinery, such as the ribosome. core.ac.uk In these studies, it was incorporated into puromycin (B1679871) analogs to assess the adaptability of the ribosomal A site to non-natural amino acids. The benzyl group serves as a structural probe, and the acceptance of O-benzylserine suggests that the ribosome can accommodate such modified residues, opening avenues for the ribosomal incorporation of non-natural amino acids into proteins. core.ac.uk The synthesis of β²,²-amino acids, a class of non-natural amino acids with a quaternary stereocenter, has also been achieved using isoserine derivatives, highlighting the utility of serine-based structures in creating challenging synthetic targets. acs.org

Advanced peptidomimetic scaffolds often move beyond simple cyclization or single non-natural amino acid substitutions, aiming to replicate larger protein structural motifs. nih.govnih.gov O-Benzylserine derivatives can be key components in the construction of these sophisticated architectures.

One prominent example is the use of N-benzylserine esters in the synthesis of diketopiperazine (DKP) scaffolds. uninsubria.it In a "serine ligation" strategy, the unprotected β-hydroxyl group of N-benzylserine methyl ester can be selectively O-acylated, leading to an isopeptide. Subsequent O,N-acyl migration, triggered by N-terminal deprotection, facilitates cyclization to the DKP core. uninsubria.it This method allows for the creation of a library of DKP scaffolds with varying stereochemistry and substitutions, which can then be incorporated into larger peptidomimetic structures, such as cyclic RGD integrin ligands. uninsubria.itresearchgate.net These DKP scaffolds act as rigid dipeptide mimics that can enforce specific turns and orientations on the peptide chains attached to them. researchgate.net Other research has focused on using scaffolds to mimic β-strands or entire protein domains, where the precise spatial arrangement of functional groups is critical for biological activity. nih.gov

Table 2: Examples of Scaffolds and Strategies Utilizing O-Benzylserine

| Strategy/Scaffold | Precursor(s) | Key Transformation | Resulting Structure/Mimic | Application/Purpose |

| Diketopiperazine (DKP) Synthesis | N-benzylserine methyl ester, N-Boc-aspartic acid β-allyl ester | Serine ligation (O-acylation followed by O,N-acyl migration and cyclization) | Bifunctional DKP scaffold | Conformationally constrained β-turn inducer for cyclic RGD peptidomimetics uninsubria.itresearchgate.net |

| α-/β-Mixed Peptides | N-Boc-O-benzyl-L-serine, β-leucine-methyl ester | Standard peptide coupling (EDC, HOBt) | Linear α-/β-dipeptide | Creation of peptidomimetics with non-natural backbones for altered stability nih.gov |

| Ribosomal A-Site Probing | O-benzylserine | Coupling to puromycin aminonucleoside | Puromycin analog | Evaluating adaptability of ribosomes to non-natural amino acids core.ac.uk |

Incorporation into Non-Natural Amino Acid Scaffolds

N-Boc-O-Benzyl-L-Serine as a Chiral Building Block Beyond Peptides

The utility of N-Boc-O-benzyl-L-serine extends beyond peptide chemistry, where it serves as a valuable chiral building block for the synthesis of complex, non-peptidic organic molecules. cymitquimica.com Its defined stereochemistry and orthogonally protected functional groups make it an attractive starting material in the chiral pool synthesis approach.

In total synthesis, N-Boc-O-benzyl-L-serine provides a scaffold from which new stereocenters and functionalities can be built. The native chiral center is preserved and used to direct the stereochemical outcome of subsequent reactions. The compound's functional groups—a protected amine, a protected alcohol, and a carboxylic acid—offer multiple handles for chemical modification.

For example, the carboxylic acid can be reduced or converted into a ketone, the Boc group can be removed to reveal a primary amine for further elaboration, and the benzyl ether can be cleaved to unmask a primary alcohol. This versatility has been exploited in the synthesis of various complex molecules. For instance, N-protected serine derivatives can be converted into β-lactones, which are highly reactive intermediates. researchgate.net These β-lactones can then undergo ring-opening reactions with a wide range of nucleophiles to produce β-substituted alanines with high enantiomeric purity, which are themselves valuable chiral building blocks for natural product synthesis. researchgate.net This demonstrates how the stereochemical information embedded in N-Boc-O-benzyl-L-serine can be transferred and elaborated to create intricate molecular architectures far removed from its peptide origins.

Integration into Nucleosides and Oligosaccharide Mimetics

The strategic incorporation of N-Boc-O-Benzyl-L-Serine into complex molecular frameworks, such as nucleosides and oligosaccharide mimetics, represents a significant advancement in the fields of medicinal chemistry and chemical biology. This protected amino acid serves as a versatile building block, enabling the synthesis of novel analogues with modified structures and potentially enhanced biological activities. Its unique trifunctional nature—comprising a protected amine, a protected hydroxyl group, and a carboxylic acid—allows for its seamless integration into diverse and complex architectures.

Integration into Nucleosides

The direct, linker-less attachment of amino acids to nucleosides offers a powerful method for creating functionalized molecules with dual functionalities. N-Boc-O-Benzyl-L-Serine has been successfully employed in the synthesis of such modified nucleosides. A key strategy involves the palladium-catalyzed carboxamidation reaction, which couples the amino acid derivative to a halogenated nucleoside.

One notable synthesis involves the coupling of the methyl ester of N-Boc-O-benzyl-L-serine with a TBDMS-protected 5-iodo-2'-deoxyuridine. chemrxiv.org This reaction, carried out under a carbon monoxide atmosphere, yields the desired amino acid-nucleoside conjugate. chemrxiv.org The benzyl group serves as a stable protecting group for the serine hydroxyl function throughout the synthesis and can be selectively removed at a later stage. chemrxiv.org The N-Boc and ester protecting groups are designed for compatibility with standard solid-phase DNA synthesis, allowing for the incorporation of these modified nucleosides into synthetic oligonucleotides. chemrxiv.orgbeilstein-journals.org

The resulting serine-linked nucleosides are valuable for developing novel therapeutic agents and biochemical probes. For instance, the introduction of the serine moiety can influence the binding affinity, cellular uptake, and nuclease resistance of the parent nucleoside or oligonucleotide. peptide.com

| Reactant 1 | Reactant 2 | Key Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Boc-O-benzyl-L-serine methyl ester | 3',5'-bis-O-(tert-butyldimethylsilyl)-5-iodo-2'-deoxyuridine | Pd(PPh₃)₄, Et₃N, CO (4 bar), THF | 5-[N-(N-Boc-O-benzyl-L-serine methyl ester)carboxamido]-3',5'-bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine | Good | chemrxiv.org |

Integration into Oligosaccharide Mimetics

Oligosaccharide mimetics are molecules designed to mimic the structure and function of natural oligosaccharides, which play crucial roles in various biological processes. N-Boc-O-Benzyl-L-Serine and related derivatives are valuable starting materials for constructing these mimetics, particularly for glycopeptides and other sugar-amino acid conjugates. mdpi.comnih.gov

In this context, the serine backbone acts as a scaffold onto which carbohydrate moieties can be attached. The synthesis of O-linked glycopeptides, for example, often begins with a protected serine derivative. oup.comresearchgate.net The hydroxyl group of serine is glycosylated with a sugar donor, and the resulting glycosyl amino acid is then incorporated into a peptide chain. The benzyl ether in N-Boc-O-Benzyl-L-Serine provides robust protection for the hydroxyl group during peptide coupling steps.

Furthermore, serine derivatives are used to create novel linkages that mimic the natural glycosidic bond but offer greater stability or altered biological activity. For example, aminooxy derivatives of serine can be prepared and coupled with sugars to form stable N-oxyamide-linked oligosaccharide mimetics. mdpi.comnih.gov These structures are of interest for their potential as enzyme inhibitors or modulators of cell-surface interactions. The synthesis of a glycosylated serine derivative, a key step in building these mimetics, has been demonstrated by reacting N-Boc-L-serine benzyl ester with a glycosyl donor. maynoothuniversity.ie

| Mimetic Type | Role of Serine Derivative | Example Building Block | Key Synthetic Strategy | Reference |

|---|---|---|---|---|

| O-linked Glycopeptides | Scaffold for oligosaccharide attachment | N-Boc-O-benzyl-L-serine | Glycosylation of the serine hydroxyl group, followed by peptide synthesis | oup.commaynoothuniversity.ie |

| N-oxyamide-linked Mimetics | Forms a stable, non-natural linkage with sugars | Serine-derived aminooxy acids | Coupling of the aminooxy group with a sugar's reducing end | mdpi.comnih.gov |

Conformational and Structural Analysis of N Boc O Benzyl L Serine Containing Molecules

Spectroscopic Methodologies for Conformational Elucidation

Spectroscopic techniques are indispensable for probing the conformational landscapes of N-Boc-O-benzyl-L-serine and its derivatives in solution. These methods offer insights into the dynamic behavior and secondary structure of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides and their derivatives containing N-Boc-O-benzyl-L-serine. biorxiv.org By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can deduce the torsion angles and the spatial proximity of atoms, which define the molecule's three-dimensional structure. unimi.itrsc.org

For instance, in the ¹H NMR spectrum of N-Boc-O-benzyl-L-serine, the protons of the benzyl (B1604629) group typically appear as a multiplet in the aromatic region (around 7.25–7.30 ppm). mdpi.com The presence of the Boc protecting group is confirmed by a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.4 ppm. acs.org The chemical shifts of the amide and alpha-protons are particularly sensitive to the local conformational environment and hydrogen bonding interactions. mdpi.com

Two-dimensional NMR techniques, such as NOESY, are employed to identify through-space correlations between protons, providing crucial distance constraints for structural calculations. rsc.orgresearchgate.net These experiments have been instrumental in confirming the stereochemistry and elucidating the preferred conformations of complex molecules derived from N-Boc-O-benzyl-L-serine. researchgate.net For example, NOESY experiments can help determine the relative orientation of the Boc group and the benzyl side chain with respect to the peptide backbone. acs.org

Table 1: Representative ¹H NMR Spectral Data for N-Boc-O-benzyl-L-serine Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Benzyl (aromatic) | 7.25 - 7.33 | multiplet | nih.govclockss.org |

| NH (amide) | 5.42 - 5.45 | doublet | clockss.org |

| CH (alpha-proton) | 4.50 - 4.53 | multiplet | clockss.org |

| CH₂ (benzyl) | 4.50 - 4.51 | singlet/multiplet | clockss.org |

| CH₂ (beta-protons) | 3.69 - 3.91 | doublet of doublets | clockss.org |

| C(CH₃)₃ (Boc) | 1.44 | singlet | acs.orgclockss.org |

Note: Chemical shifts can vary depending on the solvent and the specific molecular context.

Circular Dichroism (CD) spectroscopy is a primary technique for analyzing the secondary structure of peptides and proteins in solution. nih.govamericanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.org The resulting CD spectrum provides a characteristic signature for different types of secondary structures, such as α-helices, β-sheets, and random coils. americanpeptidesociety.org

In the study of peptides containing N-Boc-O-benzyl-L-serine, CD spectroscopy is used to monitor conformational changes upon alterations in the environment (e.g., solvent, temperature) or upon interaction with other molecules. americanpeptidesociety.org For example, the incorporation of N-Boc-O-benzyl-L-serine into a peptide sequence can influence its folding into specific secondary structures, which can be quantified using CD. frontiersin.org The technique is particularly valuable for assessing the stability of folded structures and for studying the kinetics of folding and unfolding processes. nih.govamericanpeptidesociety.org While α-helices show strong negative bands around 222 nm and 208 nm and a positive band around 190 nm, β-sheets exhibit a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org The analysis of CD spectra can thus reveal the extent to which a peptide containing Boc-benzylserine adopts a folded conformation. frontiersin.orgresearchgate.net

Infrared (IR) spectroscopy is a sensitive method for investigating intramolecular and intermolecular hydrogen bonding networks, which are critical in defining the conformation of peptides. rsc.org The vibrational frequencies of amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands in the IR spectrum are particularly informative about the secondary structure and hydrogen bonding patterns. researchgate.net

For N-Boc-O-benzyl-L-serine and its derivatives, the IR spectrum shows characteristic bands for the carbamate (B1207046) and carbonyl groups. For example, the C=O of the carbamate in N-Boc-O-benzyl-L-serine appears in the range of 1613–1689 cm⁻¹. mdpi.comnih.gov The presence of an ether linkage in the benzyl group is confirmed by a C-O stretching band around 1157 cm⁻¹. mdpi.comnih.gov

Studies on related peptide systems have shown that the position of the amide I band can distinguish between different types of secondary structures: ~1650-1660 cm⁻¹ for α-helices, ~1620-1640 cm⁻¹ for β-sheets, and ~1640-1660 cm⁻¹ for random coils. By analyzing the IR spectra of peptides containing N-Boc-O-benzyl-L-serine, researchers can gain insights into the hydrogen bonding interactions that stabilize their folded conformations. researchgate.netresearchgate.net

Table 2: Key IR Absorption Bands for N-Boc-O-benzyl-L-serine

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=O (Carbamate) | 1613 - 1689 | mdpi.comnih.gov |

| C=O (Acid) | ~1710 | nih.gov |

| C-O (Ether) | ~1157 | mdpi.comnih.gov |

| C(CH₃)₃ (Boc) | 1365 - 1380 | mdpi.comnih.gov |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state.

Circular Dichroism (CD) Spectroscopy in Peptide Folding Analysis

X-ray Crystallography of N-Boc-O-Benzyl-L-Serine Derivatives and Analogues

X-ray crystallography provides precise, high-resolution three-dimensional structures of molecules in the solid state. This technique has been applied to derivatives and analogues of N-Boc-O-benzyl-L-serine to determine their exact molecular geometry, including bond lengths, bond angles, and torsion angles.

For example, the crystal structure of N-(tert-Butoxycarbonyl)-O-benzyl-L-seryl-α-aminoisobutyryl-L-valine methyl ester revealed detailed conformational information about the peptide backbone and the orientation of the side chains. uio.no Such studies are crucial for understanding how the bulky Boc and benzyl groups influence the crystal packing and intermolecular interactions, such as hydrogen bonds. researchgate.net The solid-state conformation determined by X-ray crystallography serves as a valuable benchmark for validating the results of spectroscopic and computational studies. researchgate.netacs.org In some cases, the crystal structure can reveal specific intramolecular hydrogen bonds that stabilize a particular conformation. researchgate.net

Advanced Computational Modeling and Molecular Dynamics Simulations

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, are increasingly used to complement experimental techniques in the conformational analysis of complex molecules like N-Boc-O-benzyl-L-serine derivatives. unimi.it

Computational modeling allows for the exploration of the potential energy surface of a molecule to identify low-energy, stable conformations. researchgate.net For peptides containing N-Boc-O-benzyl-L-serine, these methods can predict the preferred backbone and side-chain torsion angles. researchgate.net Quantum mechanical calculations can provide insights into the electronic structure and the relative energies of different conformers, helping to rationalize experimentally observed conformations. researchgate.net

Elucidation of Secondary Structure Induction in Peptides and Peptidomimetics

The incorporation of conformationally constrained or modified amino acids into peptide sequences is a well-established strategy for inducing specific secondary structures, such as β-turns, 3(10)-helices, and α-helices. chim.itexplorationpub.com These structural motifs are crucial for the biological activity of many peptides and proteins. chim.it N-Boc-O-benzyl-L-serine, with its bulky benzyl and Boc protecting groups, imposes significant steric constraints that can influence the backbone conformation of a peptide chain.

Research has shown that the strategic placement of sterically demanding residues can favor the formation of folded structures. For instance, the presence of quaternary amino acids, which are α,α-disubstituted, significantly restricts the available conformational space of a peptide backbone, often promoting helical or turn structures. explorationpub.com While N-Boc-O-benzyl-L-serine is not a quaternary amino acid, the O-benzyl group provides considerable bulk that can similarly guide peptide folding.

The ability of modified amino acids to act as turn or helix inducers is a critical aspect in the design of peptidomimetics with enhanced stability and specific binding properties. rsc.orgrsc.org Carbocyclic β-amino acids, for example, are known to be potent inducers of helical structures due to their constrained cyclic nature. rsc.orgrsc.org The conformational preferences of N-Boc-O-benzyl-L-serine contribute to this field by providing a non-cyclic residue that can still enforce a particular geometry upon the peptide backbone. The study of peptides containing such residues reveals that even short sequences can adopt well-defined secondary structures like the 14-helix or 12-helix, depending on the specific amino acid constituents. rsc.orgrsc.org

Table 1: Research Findings on Secondary Structure Induction

| Peptide Sequence/System | Analytical Method | Key Findings | Reference |

| Boc-BnSer-Aib-Val-OMe | X-ray Crystallography | Provided detailed structural data on the conformation of an oligopeptide containing the this compound residue. | uio.no |

| Peptides with Quaternary Amino Acids | General Peptide Synthesis & Analysis | Incorporation of constrained quaternary amino acids is a common strategy to induce folding into therapeutically relevant secondary structures like helices and β-turns. | chim.itexplorationpub.com |

| Peptides with Carbocyclic β-amino acids | FTIR, CD, NMR, DFT Calculations | These residues are strong inducers of helical secondary structures (e.g., 14-helix) in short peptide sequences. | rsc.orgrsc.org |

Electrostatic Potential Mapping and Charge Movement Analysis in Analogue Systems

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize and understand the electrostatic properties of molecules. proteopedia.org It illustrates the charge distribution on the van der Waals surface of a molecule, which is fundamental for predicting and analyzing non-covalent interactions, such as hydrogen bonds and ionic interactions, that govern molecular recognition and binding. proteopedia.orgnih.gov For analogues of this compound, MEP analysis provides insights into how the electronic landscape influences interactions with biological targets like enzymes or receptors. lookchem.comportlandpress.com

The methodology for generating MEP maps typically involves using computational software to calculate the electrostatic potential at various points on the molecular surface. nih.gov These maps are color-coded, with red indicating regions of negative potential (electron-rich, attractive to positive charges) and blue indicating regions of positive potential (electron-poor, attractive to negative charges).

In systems analogous to this compound, such as other amino acid derivatives, MEP analysis helps in understanding structure-activity relationships. For example, in the design of enzyme inhibitors, the electrostatic potential map of a ligand can be compared with the active site of the target enzyme to optimize binding affinity. nih.gov A study on a library of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which are structurally related to protected amino acids, utilized MEP maps to understand their inhibitory action on cholinesterases. nih.gov

Furthermore, analyzing charge movement and distribution through methods like Natural Bond Orbital (NBO) analysis can complement MEP studies. worldscientific.com This provides a quantitative picture of charge transfer and delocalization within the molecule, which is essential for understanding its reactivity and interaction capabilities. While specific MEP and charge movement studies focused exclusively on this compound are not widely published, the principles are broadly applied to its analogues, such as other serine derivatives or compounds with similar functional groups. portlandpress.com These analyses are critical in medicinal chemistry for designing molecules with desired pharmacological profiles. lookchem.com

Table 2: Data from Electrostatic Potential Analysis of Analogue Systems

| Analogue System/Compound Class | Analytical Technique | Purpose of Analysis | Key Insights | Reference |

| Novel Cholinesterase Inhibitors | Molecular Electrostatic Potential (MEP) Mapping, PLS | To generate a 2D map of the electrostatic potential for a set of superimposed molecules to understand inhibitor binding. | Spatial coordinates and potential values were used to create vectors for quantitative structure-activity relationship (QSAR) models. | nih.gov |

| Isatin Derivatives | Molecular Electrostatic Potential (MEP), NBO Analysis | To elucidate the antimicrobial potential and understand noncovalent interactions. | MEP maps helped identify electrophilic and nucleophilic sites crucial for biological activity. | worldscientific.com |

| Serine Proteases | Machine Learning-Driven Reaction Sampling | To understand the role of long-range electrostatics in enzyme efficiency. | Revealed how charged residues modulate enzyme function over considerable distances. | proteopedia.org |

| Amino Acid Analogues (e.g., L-DAP) | Electrophysiology, Molecular Docking | To characterize ligand binding and transport by the ASCT2 transporter, an analogue system for studying amino acid interactions. | Showed that the transporter's binding site can recognize amino acids with positively charged side chains, with binding influenced by protonation states. | portlandpress.com |

Emerging Research Directions and Advanced Applications

Role of N-Boc-O-Benzyl-L-Serine Derivatives in Bioconjugation Strategies

Bioconjugation, the process of linking biomolecules to other molecules, often for therapeutic or diagnostic purposes, heavily relies on the availability of chemical handles that permit selective modification. Derivatives of N-Boc-O-benzyl-L-serine are increasingly being explored for their potential in creating novel bioconjugation strategies. The serine hydroxyl group, once deprotected from its benzyl (B1604629) ether, provides a reactive site for further chemical elaboration.

Site-Specific Labeling and Modification

The ability to label proteins at specific sites is paramount for studying their function, localization, and interactions. While methods targeting naturally occurring amino acids like cysteine and lysine (B10760008) are common, they can sometimes lack the desired precision. mdpi.comnih.gov The incorporation of unnatural amino acids with bioorthogonal functional groups offers a powerful alternative for site-specific labeling. cam.ac.uk

The serine residue, derivable from N-Boc-O-benzyl-L-serine during peptide synthesis, can be a target for such modifications. For instance, the hydroxyl group of serine can be oxidized to an aldehyde, which can then be selectively targeted for ligation with molecules containing an oxyamine or hydrazide group. unimi.it This chemo-selective reaction enables the precise attachment of probes, such as fluorescent dyes or biotin (B1667282) tags, to a predetermined location within a protein. unimi.it This strategy is particularly valuable when other reactive residues are abundant in the protein sequence, ensuring that the label is introduced only at the desired serine position.

Furthermore, the development of enzymatic ligation methods has expanded the toolbox for site-specific modification. unimi.it Specific enzymes can recognize and modify the N-terminal serine of a protein, allowing for the attachment of various molecular probes. unimi.it This enzymatic approach, combined with the synthetic accessibility of serine-containing peptides using N-Boc-O-benzyl-L-serine, provides a robust platform for creating precisely labeled proteins for a multitude of research applications.

Development of Bioorthogonal Reagents

Bioorthogonal chemistry involves reactions that can occur within a living system without interfering with native biochemical processes. cam.ac.uk The development of novel bioorthogonal reagents is a rapidly advancing area of research. N-Boc-O-benzyl-L-serine derivatives are being utilized to create new building blocks for these powerful chemical tools.

One notable example is the synthesis of cyclooctene-containing amino acids. rsc.org A derivative of L-serine was successfully alkylated with a cyclooctene (B146475) reagent, demonstrating the feasibility of incorporating this bioorthogonal handle into a peptide backbone. rsc.org The trans-cyclooctene (B1233481) (TCO) group can then undergo a rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-functionalized probe. rsc.org This "click" reaction allows for the efficient and selective labeling of proteins and other biomolecules in complex biological environments. cam.ac.uk

The ability to synthetically modify the serine side chain, made accessible through the use of N-Boc-O-benzyl-L-serine, opens up possibilities for introducing a wide array of bioorthogonal functionalities. These can range from alkynes and azides for copper-catalyzed or strain-promoted cycloadditions to other novel reactive groups that expand the repertoire of bioorthogonal transformations available to researchers.

Engineering Novel Biochemical Probes and Molecular Tools from N-Boc-O-Benzyl-L-Serine

The unique structural features of N-Boc-O-benzyl-L-serine make it an attractive starting material for the synthesis of sophisticated biochemical probes and molecular tools. These tools are instrumental in elucidating complex biological processes and in the development of new diagnostic and therapeutic agents.

The serine backbone provides a chiral scaffold upon which various functionalities can be built. For example, fluorescent amino acids, which are invaluable for studying protein dynamics and interactions, have been synthesized from serine derivatives. gla.ac.uk By chemically modifying the side chain, researchers can introduce fluorophores with specific spectral properties, allowing for multi-color imaging experiments.

Furthermore, N-Boc-O-benzyl-L-serine can be incorporated into peptides designed to act as inhibitors or substrates for specific enzymes. The ability to precisely control the stereochemistry at the serine position is crucial for ensuring proper recognition and binding to the enzyme's active site. The benzyl protecting group on the side chain can also play a role in modulating the solubility and pharmacokinetic properties of these peptide-based probes. peptide.com

Innovations in Linker and Resin Design for Boc-Based Peptide Synthesis

Solid-phase peptide synthesis (SPPS) using the Boc strategy has been a cornerstone of peptide chemistry for decades. peptide.com However, the harsh acidic conditions required for cleaving the final peptide from the resin can sometimes lead to side reactions or degradation of sensitive sequences. chempep.com This has driven continuous innovation in the design of linkers and resins to improve the efficiency and versatility of Boc-SPPS.

One significant area of development is the creation of "safety-catch" linkers. nih.gov These linkers are stable to the standard conditions of Boc-SPPS but can be activated by a specific chemical transformation, allowing for subsequent cleavage under mild conditions. nih.gov This approach offers greater compatibility with a wider range of protecting group strategies and allows for the synthesis of complex peptides that might be inaccessible with traditional methods. nih.goviris-biotech.de For example, the Safety-Catch Acid-Labile (SCAL) linker is stable to the acidic conditions used for Boc deprotection but can be activated by reduction, enabling cleavage under mild acidolysis. iris-biotech.de

Another innovation is the development of resins with improved stability and cleavage characteristics. The classic Merrifield resin can suffer from peptide loss during the repeated trifluoroacetic acid (TFA) treatments required for Boc group removal. chempep.com To address this, the Phenylacetamidomethyl (PAM) resin was introduced, which provides a more acid-stable linkage between the peptide and the solid support. peptide.comchempep.com Similarly, for the synthesis of peptide amides, the 4-methylbenzhydrylamine (B1223480) (MBHA) resin has become the support of choice due to its optimal balance of stability towards TFA and lability towards the final hydrofluoric acid (HF) cleavage. chempep.com

These advancements in linker and resin technology, while not directly involving N-Boc-O-benzyl-L-serine itself, are crucial for expanding the capabilities of Boc-based peptide synthesis, the very process where this protected amino acid plays a vital role.

| Linker/Resin Type | Key Feature | Advantage in Boc-SPPS |

| Merrifield Resin | Chloromethylpolystyrene | The classical resin for Boc-based SPPS. chempep.com |

| PAM Resin | Phenylacetamido linker | Increased stability to TFA, reducing peptide loss during synthesis. peptide.comchempep.com |

| BHA Resin | Benzhydrylamine linker | Used for the preparation of peptide amides. chempep.com |

| MBHA Resin | 4-methylbenzhydrylamine linker | Optimal balance of stability to TFA and lability to HF for peptide amide synthesis. chempep.com |

| Safety-Catch Linkers | Require an activation step before cleavage | Allows for orthogonal protecting group strategies and milder cleavage conditions. nih.goviris-biotech.de |

Future Perspectives in Stereoselective Synthesis and Peptide Science Utilizing N-Boc-O-Benzyl-L-Serine

The future of peptide science and stereoselective synthesis will undoubtedly continue to leverage the unique properties of N-Boc-O-benzyl-L-serine. The demand for more complex and precisely engineered peptides for therapeutic and materials science applications is driving research towards more efficient and selective synthetic methods.

One promising direction is the development of novel catalytic methods for the stereoselective functionalization of the serine side chain. This would allow for the introduction of a wider range of chemical moieties with precise control over the stereochemistry, leading to the creation of peptides with novel properties and functions. The synthesis of β²,²-amino acids, which contain a quaternary stereocenter, has been achieved through the stereoselective alkylation of isoserine derivatives, highlighting the potential for creating complex, non-natural amino acids from serine-based precursors. acs.orgresearchgate.net

Furthermore, the integration of chemoenzymatic strategies is set to revolutionize peptide synthesis. acs.org Enzymes can offer unparalleled selectivity and efficiency for specific bond formations, and their use in conjunction with chemically synthesized peptide fragments containing N-Boc-O-benzyl-L-serine could enable the construction of large and complex proteins that are currently inaccessible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.